3-(2-((4-Methoxyphenyl)sulfonyl)acetamido)benzofuran-2-carboxamide
Description
This compound features a benzofuran-2-carboxamide core modified with a 4-methoxyphenylsulfonylacetamido substituent at the 3-position. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring sulfonamide interactions .
Properties
IUPAC Name |
3-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-25-11-6-8-12(9-7-11)27(23,24)10-15(21)20-16-13-4-2-3-5-14(13)26-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNULKMPFCVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Methoxyphenyl)sulfonyl)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzofuran core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: This step involves the sulfonylation of the benzofuran core using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-((4-Methoxyphenyl)sulfonyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-(2-((4-Methoxyphenyl)sulfonyl)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as acylation and sulfonylation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure.
Antibacterial Activity
Research has indicated that benzofuran derivatives exhibit notable antibacterial properties. For instance, studies have shown that related compounds possess activity against various strains of bacteria, including resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Properties
Compounds containing the benzofuran moiety have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in models of arthritis and other inflammatory diseases .
Anticancer Potential
The anticancer activity of benzofuran derivatives has been a focal point in recent studies. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle. Notably, some derivatives have shown effectiveness against specific cancer types, such as breast and colon cancer .
Antibacterial Screening
In a study published in MDPI, a series of benzofuran-based compounds were synthesized and screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibition zones, indicating their potential as new antibacterial agents .
Anti-inflammatory Efficacy
Another investigation focused on the anti-inflammatory properties of benzofuran derivatives revealed that they significantly reduced edema in animal models when administered at specific dosages. The study highlighted the importance of the methoxy group in enhancing the anti-inflammatory activity .
Anticancer Activity Evaluation
A comprehensive evaluation of anticancer effects was conducted using cell lines representing various cancers. The results indicated that this compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2-((4-Methoxyphenyl)sulfonyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Functional Group Impact
- Sulfonyl vs. Piperazine : The target compound’s sulfonylacetamido group may enhance binding to serine proteases or sulfonamide-sensitive targets compared to Analog 2’s piperazine, which prioritizes solubility via basic nitrogen .
- Methoxy Positioning : The 4-methoxyphenyl group in the target compound and Analog 3 contrasts with Analog 1’s methylthio and pentamethyl-dihydrobenzofuran groups, suggesting divergent electronic and steric effects on bioactivity .
Biological Activity
The compound 3-(2-((4-Methoxyphenyl)sulfonyl)acetamido)benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 350.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Benzofuran derivatives have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties. The specific compound exhibits significant biological activities that can be categorized as follows:
1. Anticancer Activity
Research indicates that benzofuran derivatives, including the target compound, demonstrate potent anticancer effects. A study highlighted the influence of similar benzofuran compounds on cancer cell lines, revealing mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation and migration.
For instance, a related compound was shown to have an IC50 value of 19.5 μM against the SK-OV-3 cell line, indicating substantial cytotoxicity .
The anticancer mechanisms attributed to this class of compounds often involve:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : This process is crucial in cancer metastasis. Compounds that inhibit EMT markers such as vimentin and MMP9 can reduce metastatic potential .
- Regulation of p53 Pathway : Some studies suggest that these compounds can modulate p53 levels, impacting cell cycle regulation and apoptosis .
Data Table: Biological Activities and IC50 Values
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| BMBF | SK-OV-3 | 19.5 | Induces apoptosis; inhibits migration |
| Compound X | Huh7 | 1 - 5 | Suppresses integrin α7; downregulates EMT markers |
| Compound Y | HepG2 | 10.28 | Inhibits kinase pathways; induces G1/S phase arrest |
Case Study 1: Anticancer Effects in Hepatocellular Carcinoma
A study investigated the effects of a similar benzofuran derivative on hepatocellular carcinoma (HCC) cells. The findings indicated that the compound significantly reduced cell motility and invasion at non-cytotoxic concentrations. The mechanism involved downregulation of integrin α7 and subsequent inhibition of FAK/AKT signaling pathways .
Case Study 2: Cytotoxicity Against Breast Cancer Cells
Another investigation focused on the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The results demonstrated that these compounds exhibited superior activity compared to traditional chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .
Q & A
What are the common synthetic routes for 3-(2-((4-Methoxyphenyl)sulfonyl)acetamido)benzofuran-2-carboxamide, and how can intermediates be characterized?
Basic Research Focus:
The synthesis typically involves multi-step reactions, starting with the benzofuran-2-carboxamide core. Key steps include:
- Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Amide Bond Formation : Coupling the sulfonylacetamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
Characterization Methods : - NMR Spectroscopy : To confirm regiochemistry and functional group integration (e.g., sulfonyl proton absence in -NMR, carbonyl signals in -NMR) .
- HPLC-MS : Validate purity (>95%) and molecular weight .
How can reaction conditions be optimized to improve the yield of this compound?
Advanced Research Focus:
Optimization strategies include:
- Solvent Selection : Use DCM or THF for sulfonylation to minimize side reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)) enhance coupling efficiency in amide formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
- Temperature Control : Lower temperatures (0–5°C) prevent decomposition of sulfonyl intermediates .
What mechanistic hypotheses explain its biological activity, and how can they be validated?
Advanced Research Focus:
Proposed mechanisms include:
- Enzyme Inhibition : Sulfonamide groups may inhibit tyrosine kinases or proteases via competitive binding to ATP pockets .
- Receptor Modulation : The benzofuran core could interact with G-protein-coupled receptors (GPCRs) .
Validation Methods : - Surface Plasmon Resonance (SPR) : Quantify binding affinity () to target proteins .
- Kinase Assays : Measure IC values using fluorescent substrates (e.g., ADP-Glo™) .
How should researchers address contradictions in reported bioactivity data for this compound?
Advanced Research Focus:
Discrepancies may arise from:
- Solubility Issues : Poor aqueous solubility (logP ~3.5) leading to variable in vitro activity. Use DMSO stock solutions standardized to <0.1% v/v .
- Structural Analogues : Compare with derivatives (e.g., fluorophenyl or nitro-substituted benzofurans) to isolate substituent effects .
Example Table : Bioactivity Variation in Analogues
| Substituent | Target | IC (µM) | Reference |
|---|---|---|---|
| 4-Methoxyphenylsulfonyl | Kinase X | 0.45 | |
| 4-Fluorophenylsulfonyl | Kinase X | 1.20 | |
| 3-Nitrobenzamido | Protease Y | 2.80 |
What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?
Advanced Research Focus:
- Substituent Variation : Modify the sulfonyl group (e.g., electron-withdrawing vs. donating groups) or benzofuran ring methylation .
- Click Chemistry : Introduce triazole or thiophene moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize synthetically feasible derivatives with predicted high affinity .
How can researchers troubleshoot low yields during scale-up synthesis?
Advanced Research Focus:
- Impurity Profiling : LC-MS to identify side products (e.g., over-sulfonylation byproducts) .
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing batch variability .
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) enhance cost-efficiency .
What computational methods predict its pharmacokinetic (PK) and toxicity profiles?
Advanced Research Focus:
- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F = 65–70%) and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (logBB < -1 suggests limited CNS activity) .
Why might in vitro activity fail to translate to in vivo models?
Advanced Research Focus:
Potential reasons include:
- Metabolic Instability : Esterase-mediated hydrolysis of the carboxamide group. Stabilize via methyl substitution .
- Protein Binding : High plasma protein binding (>90%) reduces free drug concentration. Measure using equilibrium dialysis .
Mitigation Strategies : - Prodrug Design : Mask polar groups (e.g., ester prodrugs) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
